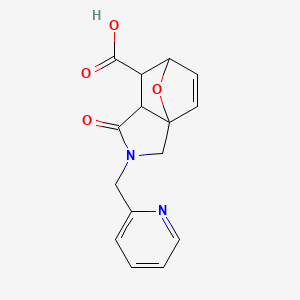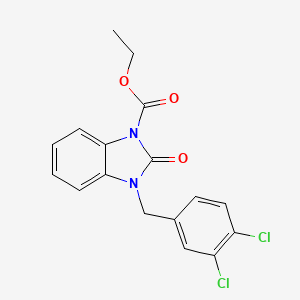![molecular formula C9H14N2O2 B2881865 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2143291-02-3](/img/structure/B2881865.png)
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of novel compounds, including cyclobutane derivatives, reveals the importance of these molecules in the development of new materials and drugs. Cyclobutane-containing compounds are known for their unique structural properties, which can be leveraged to create compounds with specific functions or activities. The study by McLaughlin et al. (2016) on the identification and differentiation of research chemicals emphasizes the significance of structural analysis in medicinal chemistry, which could extend to the understanding of "2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol" and its potential applications (McLaughlin et al., 2016).
Cycloaddition Reactions
Cycloaddition reactions are pivotal in organic synthesis, providing efficient routes to cyclobutane derivatives. The work by Brunner et al. (2005) on the cycloaddition of organic azides with conjugated enamines demonstrates the utility of cycloaddition reactions in creating cyclobutane derivatives, which can be applied to generate complex molecules for various applications, potentially including the synthesis of "2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol" (Brunner et al., 2005).
Antimicrobial Activity
Cyclobutane derivatives often exhibit significant biological activities, including antimicrobial effects. The study by Cukurovalı et al. (2002) on Schiff base ligands containing cyclobutane and their metal complexes demonstrates the antimicrobial potential of such compounds. This suggests that "2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol" could also possess similar biological properties, making it a candidate for further investigation in medicinal chemistry (Cukurovalı et al., 2002).
Structural Rigidity and Peptidomimetics
The incorporation of cyclobutane units into peptides and peptidomimetics enhances structural rigidity, influencing biological activity and specificity. Izquierdo et al. (2005) discussed the stereoselective synthesis of cyclobutane-containing β-dipeptides, highlighting the structural impact of cyclobutane rings. This insight could be relevant to the design and synthesis of peptidomimetics using "2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol" as a building block, potentially enhancing the specificity and efficacy of therapeutic peptides (Izquierdo et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWNQITGYWUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

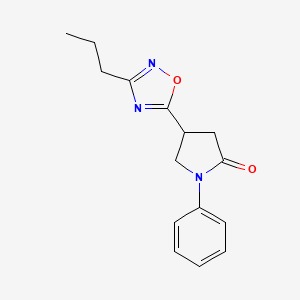
![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)
![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)


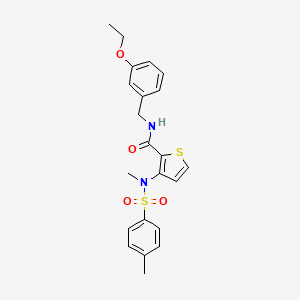
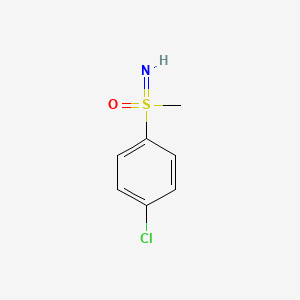
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)


